molecular formula C17H24ClN3 B1393013 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride CAS No. 1242340-08-4

1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride

Cat. No. B1393013
M. Wt: 305.8 g/mol
InChI Key: SSVAYYOBEDCBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride” is a complex organic molecule. It contains an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. This structure is often found in various pharmaceuticals and therapeutic agents . The “4-tert-butylphenyl” part suggests a phenyl ring substituted with a tert-butyl group at the 4th position, which could influence the compound’s lipophilicity and steric properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole ring, the 4-tert-butylphenyl group, and the amine group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions involving this compound. The reactivity would be influenced by the presence of the indazole ring, the amine group, and the 4-tert-butylphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indazole ring, the 4-tert-butylphenyl group, and the amine group would impact properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Structural Studies

  • Fused Tetracyclic Heterocycles Synthesis

    A study demonstrated the synthesis of fused tetracyclic heterocycles, including derivatives of 1H-indazol, under catalyst-free conditions. This showcases the compound's role in complex heterocyclic chemistry (Li et al., 2013).

  • Crystal Structure of Indazole Derivatives

    Another research focused on the synthesis and crystal structure analysis of certain indazole derivatives, highlighting the compound's significance in structural chemistry and its potential in creating new materials (叶姣 et al., 2015).

Biological Applications

  • Antimicrobial and Antioxidant Activities

    Research on 3-(4-tert-butylphenyl)-5-cylopropyl-4H-1,2,4-triazole derivatives, which include similar structural motifs, revealed significant antimicrobial and antioxidative activities. This indicates potential applications in pharmaceuticals and biochemistry (Yildirim, 2020).

  • DNA/Protein Binding and Anticancer Activity

    A study on Schiff base ligands, related structurally to the compound , demonstrated DNA/protein binding capabilities and anticancer activity. This suggests its potential use in cancer research and therapy (Mukhopadhyay et al., 2015).

Chemical Properties and Reactions

  • Amine Exchange Reactions

    Research has been conducted on the amine exchange reactions of related compounds, providing insights into their chemical reactivity and potential uses in synthetic chemistry (Sun Min’yan’ et al., 2010).

  • Electrophilic Amination

    A study explored the metal-free intramolecular electrophilic amination of 2-Aminophenyl Ketoximes, which could inform the synthetic routes and reactivity of similar compounds (Counceller et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound would likely involve further exploration of its potential uses, particularly in the field of medicinal chemistry given the known biological activity of many indazole derivatives .

properties

IUPAC Name

1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3.ClH/c1-17(2,3)12-7-9-13(10-8-12)20-16-6-4-5-15(18)14(16)11-19-20;/h7-11,15H,4-6,18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVAYYOBEDCBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(CCC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Reactant of Route 2
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Reactant of Route 3
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Reactant of Route 4
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Reactant of Route 6
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.